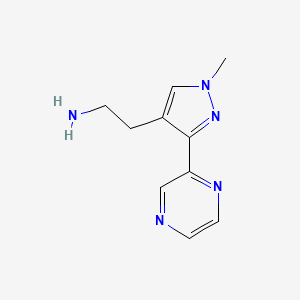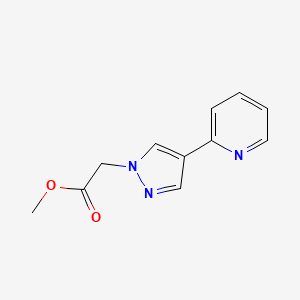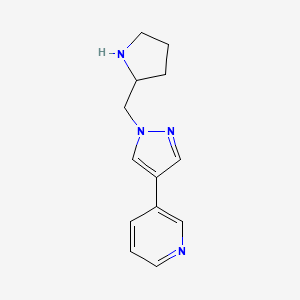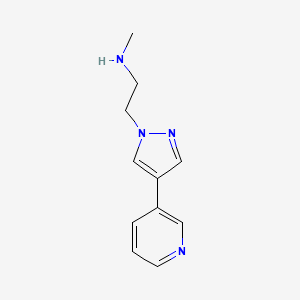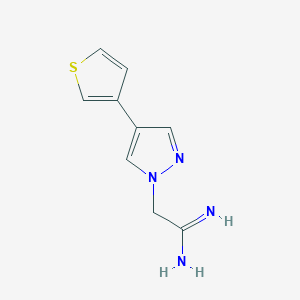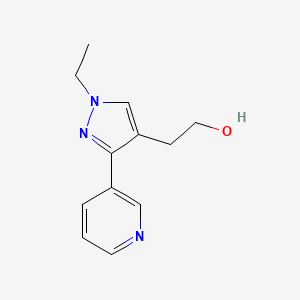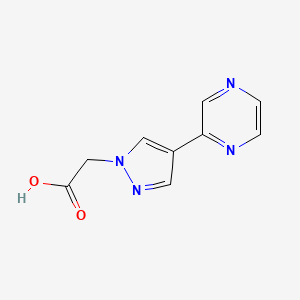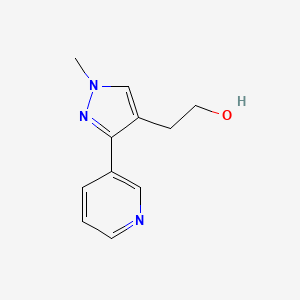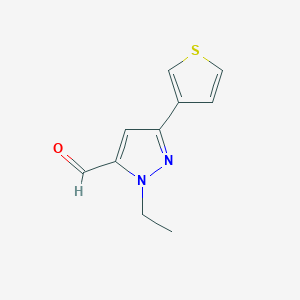
1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde
Übersicht
Beschreibung
The compound “1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The compound also contains a thiophene ring, which is a five-membered aromatic ring with four carbon atoms and a sulfur atom .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Pyrazole and thiophene rings can participate in various chemical reactions, including electrophilic substitution and nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. In general, pyrazole and thiophene derivatives are stable aromatic compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Heterocyclic Schiff Bases Synthesis : A study described the synthesis of heteroaryl pyrazole derivatives and their reaction with chitosan to form Schiff bases. These compounds were characterized by various analytical techniques and evaluated for antimicrobial activity against a range of bacteria and fungi, showing that antimicrobial activity depends on the Schiff base moiety (Hamed et al., 2020).
Biological Activities
Antimicrobial and Antioxidant Properties : Some studies focused on synthesizing new heterocyclic compounds with pyrazole moieties, which exhibited antimicrobial, antioxidant, anti-inflammatory, and analgesic activities. These activities were assessed using various assays, demonstrating the potential of these compounds in medicinal chemistry (Abdel-Wahab et al., 2012).
Antimicrobial Activity of Flavonols : A novel series of flavonols synthesized from 2-hydroxyacetophenones and pyrazole derivatives showed significant antibacterial and antifungal activities. The compounds were synthesized using a modified Algar–Flynn–Oyamada reaction, highlighting the utility of these heterocyclic compounds in developing new antimicrobial agents (Ashok et al., 2016).
Molecular Docking Studies : Research involving the synthesis of triazolyl pyrazole derivatives and their evaluation for antimicrobial activities included molecular docking studies to assess their potential as E. coli enzyme inhibitors. Some compounds exhibited broad-spectrum antimicrobial activities and moderate antioxidant activities, suggesting their effectiveness against bacterial targets (Bhat et al., 2016).
Chemical Properties and Synthesis Techniques
- Novel Fluorescent Sensor Development : The synthesis of a novel compound through Suzuki coupling reaction demonstrated its potential as a fluorescent sensor for detecting ferric ions. This study showed the compound's selective quenching of fluorescence in the presence of Fe3+, highlighting its application in chemical sensing and analysis (Zhang et al., 2016).
Wirkmechanismus
Target of Action
It is known that thiophene-based analogs and pyrazole derivatives have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It is known that pyrazole derivatives have diverse functionality and stereochemical complexity in a five-membered ring structure . This allows them to interact with various biological targets, leading to a wide range of physiological and pharmacological activities .
Biochemical Pathways
Molecules with the thiophene ring system are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that the compound may interact with multiple biochemical pathways.
Result of Action
It is known that some pyrazole derivatives have shown inhibitory effects on cell growth , suggesting that this compound may have similar effects.
Action Environment
It is known that the synthesis of thiophene derivatives can be influenced by various factors, including the choice of solvent and reaction conditions .
Biochemische Analyse
Biochemical Properties
1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, potentially acting as an inhibitor or activator. For instance, the aldehyde group can form Schiff bases with amino groups in proteins, altering their function. Additionally, the thiophene ring may engage in π-π interactions with aromatic amino acids in enzyme active sites, influencing enzyme activity .
Cellular Effects
This compound affects various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins, leading to changes in downstream gene expression. This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules via its aldehyde group, forming covalent adducts with nucleophilic residues in proteins. This binding can inhibit or activate enzymes, depending on the nature of the interaction. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade in the presence of light or heat. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can undergo oxidation, reduction, or conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s activity and toxicity, as well as its overall pharmacokinetic profile.
Eigenschaften
IUPAC Name |
2-ethyl-5-thiophen-3-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-2-12-9(6-13)5-10(11-12)8-3-4-14-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJIAYVYNIEZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CSC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


